molecular formula C16H15BrN2O2S B2843402 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 849216-79-1

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2843402
CAS No.: 849216-79-1
M. Wt: 379.27
InChI Key: WATGZYOGSYUGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-Bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring and a 2-(1H-indol-3-yl)ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₆H₁₅BrN₂O₂S, with a molecular weight of 379.28 g/mol .

Related compounds in the evidence suggest that gold-catalyzed aziridine ring-opening reactions or desulfonative dehydrogenation methods may be applicable for its preparation .

Properties

IUPAC Name

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGZYOGSYUGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its interactions with biological systems, particularly in relation to human carbonic anhydrase (hCA) inhibition and its effects on cancer cell viability.

  • Inhibition of Human Carbonic Anhydrase : Research indicates that sulfonamide derivatives can act as potent inhibitors of hCA isoforms, which are implicated in various physiological processes and pathologies, including cancer. The introduction of the sulfonamide group in compounds similar to 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide enhances their inhibitory activity against hCA, making them potential candidates for cancer therapy .
  • Anticancer Activity : The compound exhibits strong inhibition of cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells. Its ability to resensitize resistant cancer cells to conventional therapies highlights its potential as an adjunct treatment in oncology .

Potential Applications

The diverse pharmacological properties of this compound suggest several potential applications:

a. Cancer Therapy

  • As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
  • Targeting specific cancer types through inhibition of hCA and modulation of signaling pathways.

b. Drug Development

  • As a lead compound for developing new drugs targeting hCA-related disorders.
  • Exploration of structural modifications to improve potency and reduce toxicity.

c. Cosmetic Formulations

While not directly mentioned in the search results, the sulfonamide group’s properties could theoretically lend themselves to formulations aimed at skin health or dermatological applications, given the increasing interest in bioactive compounds in cosmetics .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of related compounds, revealing insights into modifications that enhance biological activity while minimizing toxicity.

StudyFindings
Identified strong hCA inhibition with K_i values < 50 nM for several derivatives.
Demonstrated binding affinity to HSA with a moderate to strong binding constant, indicating favorable pharmacokinetic properties.
Highlighted a tricyclic indoline derivative's ability to resensitize resistant bacteria to antibiotics, suggesting similar potential for sulfonamide derivatives in antimicrobial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzenesulfonamides with indole-containing side chains. Key structural analogues include:

Compound Name Substituents (Benzene/Indole) Molecular Formula Molecular Weight (g/mol) Key Data/Properties References
4-Bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide Br, 2-(indol-3-yl)ethyl C₁₆H₁₅BrN₂O₂S 379.28 Commercial purity: ≥95%
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide Cl, 2-(indol-3-yl)ethyl C₁₆H₁₅ClN₂O₂S 334.82 Higher polarity due to Cl vs. Br
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide (3p) CH₃, 2-phenylindole-ethyl C₂₃H₂₂N₂O₂S ~378.49 (calculated) Synthesized via Au catalysis (yield: 85%)
N-(2-(1H-Indol-3-yl)ethyl)-N,2,4,6-tetramethylbenzenesulfonamide (11a) 2,4,6-CH₃, N-methylation C₁₉H₂₃N₂O₂S 357.46 Enhanced steric bulk; used in C7-derivatization
4-Methyl-N-(2-(2-(phenylethynyl)-1H-indol-3-yl)ethyl)benzenesulfonamide (3h) CH₃, phenylethynyl-indole C₂₅H₂₁N₂O₂S 421.51 Synthesized via Au catalysis

Key Comparative Insights

Substituent Effects on Reactivity and Properties Halogen vs. Alkyl Groups: The bromine substituent in the target compound may enhance electrophilic substitution reactivity compared to chlorine analogues (e.g., ). Indole Modifications: Derivatives with phenyl (3p) or phenylethynyl (3h) groups on the indole ring exhibit increased steric bulk and altered electronic properties, which could influence binding to biological targets .

Synthetic Yields and Methods Gold-catalyzed reactions (e.g., aziridine ring-opening) are common for synthesizing indole-containing sulfonamides, with yields ranging from 69% (3g) to 85% (3k) .

Analogues with trifluoromethyl or nitro groups (e.g., ) highlight the versatility of this scaffold in medicinal chemistry.

Biological Activity

4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure, featuring an indole moiety and a sulfonamide group, suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18BrN2O2S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{O}_2\text{S}

This structure includes:

  • A bromine atom which may enhance binding affinity to biological targets.
  • An indole ring , known for its role in various biological activities.
  • A sulfonamide group , which is recognized for its antibacterial properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, influencing various biochemical pathways. The compound's sulfonamide functionality contributes to its potential as a therapeutic agent, particularly in the following areas:

  • Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Properties : Indole derivatives have been studied for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines, including breast and lung cancer .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInteraction with specific enzymes (e.g., carbonic anhydrase)

Case Studies

  • Anticancer Activity : A study evaluated the effects of various indole derivatives, including this compound, on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values indicating effective inhibition of cell proliferation at low concentrations .
  • Antimicrobial Studies : Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial activity. In vitro studies indicated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antibacterial agent.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related studies on similar compounds indicate that they may interact with human serum albumin (HSA), affecting their therapeutic efficacy. Additionally, assessments have shown no mutagenicity; however, potential hepatotoxicity and interactions with cytochrome P450 enzymes warrant further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.